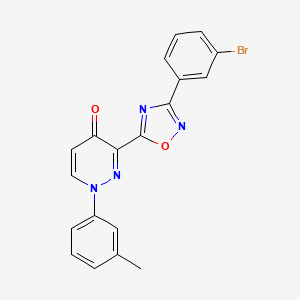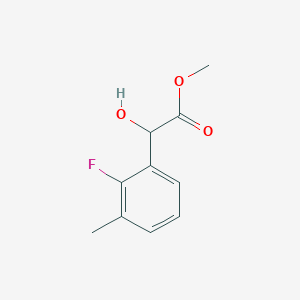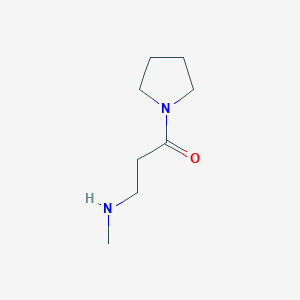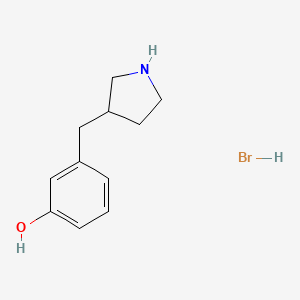
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide, also known as LY404039, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called mGluR antagonists, which act on the metabotropic glutamate receptor.
Mécanisme D'action
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide acts as an antagonist at the mGluR2/3 receptor, which is involved in regulating glutamate release in the brain. By blocking this receptor, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide reduces the release of glutamate, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide can have a range of biochemical and physiological effects, depending on the specific application. For example, in animal models of schizophrenia, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been shown to reduce the positive symptoms of the disorder, such as hallucinations and delusions. In models of anxiety and depression, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been shown to reduce anxiety-like and depressive-like behaviors, respectively. In models of Parkinson's disease, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been shown to improve motor function and reduce the loss of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide is that it has been extensively studied in animal models, which can provide valuable insights into its potential therapeutic applications. However, one limitation is that its effects can be highly dependent on the specific experimental conditions, such as the dose and route of administration.
Orientations Futures
There are several potential future directions for research on 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is its potential use in combination with non-pharmacological therapies, such as cognitive-behavioral therapy. Additionally, further research is needed to better understand the specific mechanisms underlying 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide's effects, which could help to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide involves several steps, starting with the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the acid, which is subsequently converted to the acid chloride. The acid chloride is then reacted with 6-aminochromone to form the desired amide product.
Applications De Recherche Scientifique
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been studied for its potential therapeutic applications in a range of neurological disorders, including schizophrenia, anxiety, depression, and Parkinson's disease. It has also been investigated for its potential use in pain management and addiction treatment.
Propriétés
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGWVHGUGNRDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)

![ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2949905.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949910.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)
![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)

